TMS-triazole
Description
Properties
IUPAC Name |
trimethyl(2H-triazol-4-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3Si/c1-9(2,3)5-4-6-8-7-5/h4H,1-3H3,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZNRVUBNAJWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NNN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
TMS-triazole derivatives have been synthesized and evaluated for their anticancer properties. A notable study demonstrated that 1,2,3-triazole tethered thymol-1,3,4-oxadiazole derivatives exhibited potent cytotoxicity against cancer cell lines, outperforming standard drugs like doxorubicin and 5-fluorouracil. The compounds displayed IC50 values ranging from 1.95 to 4.24 µM for thymidylate synthase inhibition, indicating strong potential as anticancer agents .
1.2 Antimicrobial Properties
The antimicrobial efficacy of this compound derivatives has also been extensively studied. For instance, a series of pyridine-1,2,4-triazole derivatives demonstrated significant activity against Mycobacterium tuberculosis and other bacterial strains. The structure-activity relationship (SAR) studies indicated that specific modifications enhanced their antimicrobial potency .
1.3 Antiviral Applications
Recent research highlighted the effectiveness of 1,2,3-triazole derivatives against viral infections. Compounds designed to inhibit the main protease of SARS-CoV-2 showed promising binding affinities and potential as therapeutic agents for COVID-19 .
| Compound | Target | Activity | IC50 (µM) |
|---|---|---|---|
| Thymol-1,3,4-oxadiazole | Thymidylate Synthase | Anticancer | 1.95 - 4.24 |
| Pyridine-1,2,4-triazole | Mycobacterium tuberculosis | Antimicrobial | Not specified |
| 1,2,3-triazole derivative | SARS-CoV-2 Main Protease | Antiviral | Not specified |
Agricultural Applications
TMS-triazoles have also found applications in agriculture as fungicides and herbicides. The introduction of mefentrifluconazole as a new fungicide exemplifies the potential of triazole derivatives in crop protection . These compounds exhibit broad-spectrum activity against various fungal pathogens.
Materials Science Applications
In materials science, TMS-triazoles are being explored for their properties in creating thermally stable energetic materials. Research has shown that polynitro-containing triazoles can be synthesized effectively and possess desirable stability characteristics for use in explosives and propellants .
Case Study 1: Anticancer Activity of Benzimidazole-Triazole Hybrids
A series of benzimidazole-1,2,3-triazole hybrids were synthesized to evaluate their potential as anticancer agents targeting G-quadruplex DNA structures. The study utilized molecular docking and biophysical experiments to assess binding affinities and cytotoxic effects on cancer cell lines .
Case Study 2: Antitubercular Activity
Pyridine-1,2,4-triazole derivatives were systematically tested against various strains of Mycobacterium tuberculosis. Structural modifications were analyzed through molecular docking studies to predict their inhibitory effects on cytochrome P450 enzymes associated with mycobacterial activity .
Chemical Reactions Analysis
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
TMS-alkynes undergo desilylation-cycloaddition with azides under copper catalysis to form 1,4-disubstituted 1,2,3-triazoles.
-
Reagents : CuI (10 mol%) or CuF₂ (10 mol%) with tetrabutylammonium fluoride (TBAF) as a desilylating agent .
Mechanism :
-
TMS-alkyne desilylation generates terminal alkynes.
-
Cu-catalyzed 1,3-dipolar cycloaddition with azides forms triazoles .
Ru-Catalyzed Cycloaddition
Ruthenium catalysts (e.g., Cp*RuCl(PPh₃)₂) enable 1,5-regioselective triazole synthesis from TMS-alkynes and azides .
Desilylation-Coupled Functionalization
TMS-triazoles serve as intermediates for further derivatization.
Nucleophilic Substitution
5-Iodo-4-TMS-triazoles react with nucleophiles (e.g., NaN₃, amines) to yield 1,5-disubstituted triazoles .
-
Example :
Substrate Nucleophile Product Yield 5-Iodo-4-TMS-triazole NaN₃ 1,5-Disubstituted triazole 92% 5-Iodo-4-TMS-triazole Benzylamine 1,5-Disubstituted triazole 88%
Oxidative Coupling
At 60°C, TMS-triazoles undergo aerobic oxidative coupling to form 5-alkynyl-1,2,3-triazoles via triazolyl–copper intermediates .
Regioselectivity Control
TMS groups direct regiochemical outcomes:
Example :
| Catalyst | Regioselectivity | Substrate Compatibility | Yield Range |
|---|---|---|---|
| CuI/Phen | 1,4-Disubstituted | Aromatic/alkyl azides | 75–99% |
| Cp*RuCl(PPh₃)₂ | 1,5-Disubstituted | Terminal alkynes | 80–91% |
Mechanistic Insights
-
Desilylation Pathways : TBAF or CuF₂ cleaves Si–C bonds, generating reactive alkynes .
-
Radical Intermediates : TMS-triazoles participate in radical-based cyclizations under I₂/TBPB systems .
Comparative Data
Table 1: Yields of 4-CF₃-1,2,3-Triazoles from TMS-Triazole Precursors
| Entry | Azide Substituent | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 3a | 99 |
| 2 | 4-MeO-C₆H₄ | 3b | 95 |
| 3 | 4-NO₂-C₆H₄ | 3c | 85 |
| 4 | Adamantyl | 3d | 52 |
Table 2: Substrate Scope in Cu-Catalyzed Desilylation-Cycloaddition
| Alkyne | Azide | Triazole Product | Yield (%) |
|---|---|---|---|
| TMS-C≡CPh | Benzyl azide | 1,4-Disubstituted | 92 |
| TMS-C≡CCO₂Me | 4-NO₂-C₆H₄N₃ | 1,4-Disubstituted | 88 |
Challenges and Limitations
Comparison with Similar Compounds
1,2,3-Triazole vs. 1,2,4-Triazole
- 1,2,3-Triazole : Characterized by adjacent nitrogen atoms, this isomer is often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). Its planar structure enables strong dipole interactions and hydrogen bonding, making it valuable in drug design .
- 1,2,4-Triazole: Features non-adjacent nitrogen atoms and is prevalent in clinical antifungals (e.g., fluconazole). Its metabolic stability and bioavailability are well-documented, with broad-spectrum activity against fungal enzymes like lanosterol 14α-demethylase .
- For example, the TMS moiety may reduce water solubility but improve membrane permeability, a trade-off critical for drug delivery .
Substitution Patterns
- 1,4-Disubstituted triazoles (e.g., in ): These derivatives exhibit conformational rigidity, enhancing target selectivity. The TMS group in analogous compounds could further stabilize active conformations or hinder metabolic degradation .
Pharmacological Comparison with Thiazoles
Thiazoles, five-membered rings with one sulfur and one nitrogen atom, differ from triazoles in electronic and biological profiles:
- Mechanism of Action: Thiazoles (e.g., thiamine) often interact with enzymes via sulfur-mediated hydrogen bonding or covalent modifications. Triazoles, with multiple nitrogen atoms, engage in diverse non-covalent interactions (e.g., π-stacking, dipole interactions) .
- Therapeutic Applications: Thiazoles: Found in antibiotics (e.g., sulfathiazole) and antihypertensives (e.g., tiazofurin). Their sulfur atom contributes to redox activity and metal chelation . Triazoles: Dominant in antifungals (e.g., voriconazole) due to selective cytochrome P450 inhibition. TMS-triazole’s silicon group could redirect bioactivity toward non-fungal targets, though evidence is speculative .
Data Tables
Table 1. Key Features of Triazoles and Analogues
Preparation Methods
Nano-Cu⁰/Fe₃O₄-Catalyzed Regioselective Synthesis
The CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reaction remains the most widely employed strategy for 1,2,3-triazole synthesis. A notable advancement involves the use of nano-Cu⁰/Fe₃O₄ as a magnetically recoverable catalyst, enabling a one-pot tandem reaction between terminal alkynes and TMSN₃. This method achieves 96% yield with broad substrate tolerance, including aromatic, aliphatic, and heteroaromatic alkynes. The catalyst facilitates regioselective formation of 1,4-disubstituted triazoles via a triazolyl–copper intermediate, which undergoes aerobic oxidative coupling (Scheme 1B).
Key Conditions
Cuprous Chloride-Mediated Regiocontrol
Pengli Bao et al. demonstrated that adjusting CuCl loading selectively produces 1,4- or 2,4-disubstituted triazoles. At 0.2 equiv CuCl , 1,4-disubstituted products dominate (86% yield), whereas 0.5 equiv CuCl favors 2,4-disubstituted isomers. This method leverages tert-butanol peroxide as an oxidant and ethers as dual solvents/reactants, showcasing exceptional functional group tolerance.
Silver-Catalyzed Synthesis Approaches
Silver Sulfate-Mediated Vinyl Triazole Formation
Min Zhang et al. developed a three-component reaction using Ag₂SO₄ (10 mol%) to synthesize N1-vinyl-1,2,3-triazoles from alkynes, TMSN₃, and 1,3-diketones. The reaction proceeds via a vinyl azide intermediate, which undergoes cycloaddition and subsequent aromatization to yield triazoles in 82% yield (Scheme 3C). NaHCO₃ acts as a base, ensuring mild conditions (70°C) and compatibility with electron-rich and electron-deficient substrates.
Three-Component Reactions with Diverse Catalysts
Radical-Initiated Triazole Construction
A radical-based pathway was identified in the Cu/I-catalyzed cyclization of N-tosylhydrazones with anilines. The mechanism involves the formation of a vinyldiazene intermediate, which undergoes aza-Michael addition and radical cyclization to produce 1,2,3-triazoles (Scheme 9F). This method avoids traditional dipolar cycloadditions, instead relying on single-electron transfer (SET) processes mediated by Cu/I redox pairs.
I₂/TBPB Oxidative Coupling
Cai et al. reported a metal-free approach using I₂ (20 mol%) and tert-butyl peroxybenzoate (TBPB) to synthesize 1,4-diaryl triazoles from N-tosylhydrazones and anilines. The reaction proceeds via iodine-mediated dehydrogenative cyclization, yielding triazoles in 89% yield (Scheme 9D). Density functional theory (DFT) calculations confirm that the rate-determining step involves intramolecular hydrogen transfer.
Advanced Applications in Nucleotide Chemistry
Triazole-Linked Dinucleotide Synthesis
A CuAAC-based protocol was employed to synthesize triazole-linked locked nucleic acids (LNAs). Azidonucleosides and 5′-ethynyl nucleosides react in a THF/t-BuOH/H₂O mixture with CuSO₄/Na ascorbate, yielding dinucleotides in 91–92% yield (Source 3). This method preserves base-pairing specificity, as demonstrated by melting temperature analyses with complementary RNA strands.
Comparative Analysis of Methodologies
| Method | Catalyst | Conditions | Yield | Regioselectivity |
|---|---|---|---|---|
| Nano-Cu⁰/Fe₃O₄ | Cu⁰/Fe₃O₄ | 80°C, DMSO | ≤96% | 1,4-Disubstituted |
| Ag₂SO₄-Mediated | Ag₂SO₄ | 70°C, NaHCO₃ | 82% | N1-Vinyl |
| I₂/TBPB Oxidative | I₂ | 110°C, TBPB | 89% | 1,4-Diaryl |
| Radical Cyclization | Cu/I | 100°C, DMF | 75% | 1,2,3-Triazole |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
